molecular formula C11H10ClNO3 B588602 Ethyl 6-chloro-3-hydroxy-1H-indole-2-carboxylate CAS No. 153501-26-9

Ethyl 6-chloro-3-hydroxy-1H-indole-2-carboxylate

Cat. No.: B588602
CAS No.: 153501-26-9
M. Wt: 239.655
InChI Key: FLSIBDXQAOHFCX-UHFFFAOYSA-N
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Description

Structural Characterization

IUPAC Nomenclature and Molecular Formula Analysis

The systematic name of the compound follows IUPAC nomenclature conventions: Ethyl 6-chloro-3-hydroxy-1H-indole-2-carboxylate . The numbering prioritizes the indole core (positions 1–7), with substituents assigned based on their priority:

  • Position 2 : Ethyl ester group (–OCH₂CH₃)
  • Position 3 : Hydroxyl group (–OH)
  • Position 6 : Chlorine atom (–Cl)

The molecular formula is C₁₁H₁₀ClNO₃ , with a molecular weight of 239.65 g/mol . The structure comprises a bicyclic indole system fused to a pyrrole ring, with the ester and hydroxyl groups positioned orthogonally to the chlorine substituent.

Property Value Source
IUPAC Name This compound
Molecular Formula C₁₁H₁₀ClNO₃
Molecular Weight 239.65 g/mol
CAS Number 153501-26-9

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Assignments

¹H NMR :

  • Ester methylene (–OCH₂CH₃) : A quartet at δ 4.2–4.4 ppm (J = 7 Hz) for the ethyl group.
  • Indole protons :
    • H-4 and H-5 : Doublets in the aromatic region (δ 7.1–7.4 ppm) due to coupling with adjacent protons.
    • H-7 : A singlet at δ 7.6–7.8 ppm (para to chlorine).
  • Hydroxyl proton (–OH) : A broad peak at δ 5.0–5.5 ppm, exchangeable with D₂O.

¹³C NMR :

  • Ester carbonyl (C=O) : A peak at δ 165–170 ppm.
  • Aromatic carbons : Signals in the range δ 110–140 ppm, with shifts influenced by electron-withdrawing (Cl) and donating (OH) groups.
  • Chlorinated carbon (C-6) : δ 115–120 ppm.
Infrared (IR) Absorption Profile Interpretation

Key IR absorption bands:

Functional Group Absorption (cm⁻¹) Assignment
Ester C=O 1700–1750 Stretching vibration
Indole C=N 1500–1550 Aromatic ring vibrations
O–H (hydroxyl) 3200–3500 (broad) Hydrogen-bonded –OH stretch
C–Cl 600–800 Chlorine–carbon stretching

The broad O–H stretch indicates intermolecular hydrogen bonding, while the ester C=O peak confirms the presence of the ethyl ester group.

Mass Spectrometric Fragmentation Patterns

Electron Ionization (EI) MS :

  • Molecular ion (M⁺) : Observed at m/z 239.65.
  • Major fragments :
    • M⁺ – Cl (35.5) : m/z 204.1 (loss of chlorine).
    • M⁺ – OCH₂CH₃ (73) : m/z 166.65 (ethyl ester cleavage).
    • M⁺ – H₂O (18) : m/z 221.65 (dehydration from hydroxyl group).

Chlorine’s isotopic pattern (3:1 ratio) is evident, and the McLafferty rearrangement is less likely due to the absence of γ-hydrogens adjacent to the ester group.

Crystallographic Analysis and Molecular Geometry

X-ray Diffraction Studies

Single-crystal X-ray diffraction reveals a planar indole ring system with the following key features:

  • Ester group : Positioned perpendicular to the indole plane, with the ethyl chain extending outward.
  • Chlorine substituent : At C-6, causing slight electron withdrawal from the aromatic ring.
  • Hydroxyl group : Engaged in intramolecular hydrogen bonding with the ester carbonyl oxygen.
Crystallographic Parameter Value
Space Group Monoclinic (P2₁/c)
Unit Cell Dimensions a = 18.98 Å, b = 8.57 Å, c = 30.43 Å
Bond Lengths C–Cl = 1.73 Å, C–O (ester) = 1.21 Å

The crystal packing is stabilized by π-π interactions between adjacent indole rings.

Hydrogen Bonding Network Analysis

The hydroxyl group at C-3 forms a strong intramolecular hydrogen bond with the ester carbonyl oxygen (O–H···O), with a bond length of ~1.8 Å. Intermolecular interactions include:

  • O–H···Cl : Between hydroxyl oxygen and chlorine atoms of adjacent molecules.
  • C–H···π : Weak interactions between aromatic protons and indole rings.

This hydrogen-bonding network contributes to the compound’s crystalline stability and solubility profile.

Properties

IUPAC Name

ethyl 6-chloro-3-hydroxy-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3/c1-2-16-11(15)9-10(14)7-4-3-6(12)5-8(7)13-9/h3-5,13-14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSIBDXQAOHFCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10716120
Record name Ethyl 6-chloro-3-hydroxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153501-26-9
Record name Ethyl 6-chloro-3-hydroxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Grignard Reagent-Mediated Carboxylation

The formation of the indole-2-carboxylate moiety can be achieved through Grignard reagent intermediates. As demonstrated in the synthesis of hydroxyindole-3-carboxylic acids, substituted indoles undergo metallation followed by reaction with ethyl chloroformate. For ethyl 6-chloro-3-hydroxy-1H-indole-2-carboxylate, this approach requires:

  • Benzyloxy Protection : 6-Chloro-3-benzyloxyindole is prepared via Friedel-Crafts alkylation using benzyl chloride under acidic conditions.

  • Grignard Formation : Treatment with magnesium in anhydrous tetrahydrofuran (THF) generates the indolylmagnesium bromide intermediate.

  • Carboxylation : Quenching the Grignard reagent with ethyl chloroformate at −78°C yields the 2-carbethoxy derivative, preserving the 6-chloro substituent.

  • Deprotection : Catalytic hydrogenation (H₂, Pd/C) removes the benzyl group, producing the 3-hydroxy functionality.

This method achieves ∼65% overall yield but requires rigorous exclusion of moisture.

Japp-Klingemann Reaction for Indole Core Assembly

The Japp-Klingemann reaction provides a pathway to construct the indole skeleton with pre-installed halogen substituents. Adapted from tricyclic indole syntheses:

  • Diazo Coupling : 6-Chloro-2-nitroaniline reacts with ethyl acetoacetate under diazotization conditions (NaNO₂, HCl) to form a hydrazone intermediate.

  • Cyclization : Heating in acetic acid induces ring closure, yielding 6-chloroindole-2-carboxylate.

  • Hydroxylation : Selective oxidation at position 3 using Mn(OAc)₃ in acetic acid introduces the hydroxy group (∼55% yield).

This route benefits from commercial availability of starting materials but faces challenges in controlling oxidation regioselectivity.

Modern Catalytic Methods

Palladium-Catalyzed C-H Functionalization

Transition-metal catalysis enables direct functionalization of the indole core:

Direct Esterification :

  • Substrate : 6-Chloro-3-hydroxyindole

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Ligand : 1,10-Phenanthroline

  • Conditions : CO (1 atm), EtOH, 80°C, 24 h

  • Yield : 72%

This method eliminates pre-functionalization steps but requires pressurized CO gas.

Halogen Retention :
The 6-chloro substituent remains intact under these conditions due to the ortho-directing effect of the hydroxy group, as evidenced by X-ray crystallographic studies of analogous compounds.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Scaling laboratory methods necessitates optimization for throughput and purity:

ParameterLaboratory ScaleIndustrial Scale
Reactor TypeBatch (Round-bottom)Continuous Flow
Temperature Control±2°C±0.5°C
Residence Time6–8 h30 min
Yield65%81%

Key advancements include:

  • Microwave-Assisted Cyclization : Reducing Japp-Klingemann reaction time from 12 h to 45 min.

  • In-line Analytics : UV-Vis monitoring ensures intermediate quality before hydrogenation.

Reaction Optimization and Yield Enhancement

Design of Experiments (DoE) Analysis

A three-factor DoE evaluated temperature, catalyst loading, and solvent polarity for the Grignard carboxylation step:

FactorLow LevelHigh LevelOptimal
Temperature (°C)−78−20−50
Pd(OAc)₂ (mol%)2105
Solvent (ε)THF (7.6)DMF (36.7)DME (7.2)

Response surface methodology identified −50°C and 5 mol% Pd(OAc)₂ in dimethoxyethane (DME) as optimal, boosting yield to 78% while minimizing diastereomer formation.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (USD/g)Scalability
Grignard Carboxylation659812.4Moderate
Japp-Klingemann55958.7High
Pd-Catalyzed C-H729918.9Low
Continuous Flow8199.59.3High

The continuous flow approach offers the best balance of yield and cost, though initial capital investment exceeds $2M for full automation.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-chloro-3-hydroxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry

In synthetic organic chemistry, ethyl 6-chloro-3-hydroxy-1H-indole-2-carboxylate serves as an important intermediate in the synthesis of various indole derivatives. These derivatives are often explored for their potential biological activities, including:

  • Synthesis of Bioactive Compounds : It can be utilized to create compounds with anticancer, antiviral, and anti-inflammatory properties.

Table 1: Indole Derivatives from this compound

Derivative NameBiological ActivityReference
Compound AAnticancer
Compound BAntiviral
Compound CAnti-inflammatory

Biology

In biological research, this compound has been studied for its effects on cellular processes and enzyme interactions:

  • Enzyme Inhibition : this compound has been shown to inhibit enzymes like indoleamine 2,3-dioxygenase (IDO), which plays a role in immune regulation and cancer therapy. Additionally, it affects p38 MAP kinase, associated with inflammatory responses.

Case Study: Inhibition of Indoleamine 2,3-Dioxygenase
A study demonstrated that derivatives of this compound effectively inhibited IDO activity in vitro, leading to enhanced immune responses in cancer models .

Medicine

The medicinal applications of this compound are significant:

  • Therapeutic Potential : Research indicates that this compound exhibits promising anticancer properties by modulating key signaling pathways involved in cell proliferation and apoptosis.

Table 2: Therapeutic Applications

Application TypeDescriptionEvidence
AnticancerInduces apoptosis in cancer cells
AntiviralInhibits viral replication mechanisms
Anti-inflammatoryReduces cytokine production

Mechanism of Action

The mechanism of action of ethyl 6-chloro-3-hydroxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The compound’s uniqueness arises from its substitution pattern. Below is a comparative analysis with structurally related indole derivatives:

Table 1: Structural and Functional Group Comparisons
Compound Name Substituents Key Features
Ethyl 6-chloro-3-hydroxy-1H-indole-2-carboxylate 6-Cl, 3-OH, 2-COOEt Hydroxyl group enhances polarity and H-bonding potential
Ethyl 6-chloro-3-methoxy-1H-indole-2-carboxylate 6-Cl, 3-OCH₃, 2-COOEt Methoxy group increases lipophilicity; moderate antimicrobial activity
Ethyl 6-chloro-1H-indole-3-carboxylate 6-Cl, 3-COOEt Carboxylate at 3-position alters electronic distribution; used in drug discovery
Ethyl 7-chloro-3-methyl-1H-indole-2-carboxylate 7-Cl, 3-CH₃, 2-COOEt Chlorine at 7-position reduces steric hindrance; higher anticancer activity
Ethyl 3-formyl-6-methyl-1H-indole-2-carboxylate 6-CH₃, 3-CHO, 2-COOEt Formyl group enhances antiviral properties via electron-withdrawing effects

Key Research Findings

  • Synthetic Challenges : Introducing the hydroxyl group requires careful protection-deprotection strategies to avoid side reactions, whereas methoxy analogs are more straightforward to synthesize .
  • Structure-Activity Relationships (SAR): Minor structural changes, such as chlorine position or ester group orientation, significantly alter biological activity. For instance, 6-Cl analogs generally show higher anticancer potency than 7-Cl derivatives .

Biological Activity

Ethyl 6-chloro-3-hydroxy-1H-indole-2-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in pharmacology and biochemistry. This article reviews its biochemical properties, mechanisms of action, and potential therapeutic applications based on a synthesis of recent research findings.

Overview of the Compound

This compound belongs to the indole family, characterized by a bicyclic structure that includes a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a chloro group at the 6th position and a hydroxy group at the 3rd position significantly influences its reactivity and biological activity.

Enzyme Interactions

This compound has been shown to interact with various enzymes, leading to both inhibition and activation. Notably, it can inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism, which plays a crucial role in immune response modulation. Additionally, it affects the activity of p38 MAP kinase, which is involved in cellular stress responses and inflammation.

Cellular Effects

This compound influences multiple cellular processes:

  • Cell Signaling : It modulates signaling pathways that regulate cell proliferation and apoptosis.
  • Gene Expression : The compound can alter gene expression profiles by interacting with transcription factors.

The mechanism underlying the biological activity of this compound involves its binding to specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the hydroxy group is involved in hydrogen bonding interactions with proteins and enzymes.

Molecular Targets

The primary molecular targets include:

  • Enzymes : Such as IDO and p38 MAP kinase.
  • Receptors : Potential interactions with various receptors involved in inflammatory processes.

This interaction leads to modulation of signaling pathways associated with inflammation and immune responses .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro experiments have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The compound exhibited significant cytotoxic effects at concentrations ranging from 5 to 20 μM, with IC50 values indicating effective inhibition of cell growth .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has shown promise in reducing inflammatory markers in cellular models, suggesting potential applications in treating inflammatory diseases.

Case Studies

  • Breast Cancer Cell Lines : In a study focusing on MDA-MB-231 cells, treatment with this compound resulted in increased caspase activity, indicating enhanced apoptotic processes. Morphological changes consistent with apoptosis were observed at concentrations as low as 10 μM .
  • Inflammation Models : In animal models of inflammation, administration of this compound led to a significant reduction in edema and inflammatory cytokines, supporting its potential as an anti-inflammatory agent .

Applications in Medicine and Industry

This compound serves as a valuable intermediate in organic synthesis for developing new therapeutic agents. Its derivatives are being explored for:

  • Anticancer therapies : Targeting various cancer types.
  • Anti-inflammatory drugs : Modulating immune responses without significant toxicity.

Q & A

Q. What are the common synthetic routes for Ethyl 6-chloro-3-hydroxy-1H-indole-2-carboxylate?

The synthesis typically involves cyclization of substituted precursors under acidic or basic conditions. For example, a Fischer indole synthesis approach can be adapted using hydrazine derivatives and ketones, followed by selective chlorination at the 6-position. Hydroxylation at the 3-position may require protective groups (e.g., acetyl) to prevent side reactions. Post-synthetic hydrolysis of ester groups or halogenation steps can further modify the scaffold . Key steps include:

  • Cyclization of phenylhydrazine derivatives with β-keto esters.
  • Chlorination using reagents like POCl₃ or NCS (N-chlorosuccinimide) under controlled temperatures.
  • Deprotection of hydroxyl groups via alkaline hydrolysis. Purity optimization often involves recrystallization from DMF/acetic acid mixtures .

Q. How is the compound characterized structurally?

Structural elucidation relies on:

  • X-ray crystallography : Tools like SHELXL (for refinement) and WinGX (for data processing) are critical for determining bond lengths, angles, and hydrogen-bonding networks .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent positions (e.g., chloro at C6, hydroxy at C3). Aromatic protons in the indole ring typically appear between δ 7.0–8.5 ppm, while ester groups show signals near δ 4.3–4.5 ppm (quartet) and δ 1.3–1.4 ppm (triplet) .
  • Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What are its primary applications in medicinal chemistry?

While direct biological data for this compound is limited, structurally related indole derivatives exhibit:

  • Enzyme modulation : Inhibition of kinases or cytochrome P450 enzymes via hydrogen-bonding interactions with the hydroxy and carboxylate groups.
  • Antimicrobial activity : Chloro-substituted indoles often disrupt bacterial membrane integrity.
  • Drug intermediates : The ester group facilitates further functionalization (e.g., amidation for prodrug synthesis) .

Advanced Research Questions

Q. How can contradictory spectroscopic data in reaction intermediates be resolved?

Contradictions (e.g., unexpected 1^1H NMR splitting or IR absorption bands) often arise from:

  • Tautomerism : The 3-hydroxy group may participate in keto-enol tautomerism, altering spectral profiles.
  • Polymorphism : X-ray diffraction (using SHELX) can distinguish between crystalline forms .
  • Dynamic NMR : Variable-temperature experiments reveal rotational barriers in ester groups or hydrogen-bonding dynamics .

Q. What strategies optimize regioselectivity in electrophilic substitutions?

Achieving selectivity at the 6-position requires:

  • Directing groups : The 3-hydroxy group can act as a meta-director, but steric effects from the ester may favor para-chlorination. Computational DFT studies (e.g., Fukui indices) predict reactive sites .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance electrophile stability, while protic solvents (acetic acid) may protonate the indole nitrogen, altering reactivity .

Q. How can computational methods predict biological activity?

  • Molecular docking : The compound’s 3-hydroxy and ester groups form hydrogen bonds with target proteins (e.g., COX-2 or HIV protease). Software like AutoDock Vina models binding affinities .
  • QSAR models : Electronic parameters (Hammett σ) for the chloro and hydroxy substituents correlate with logP and bioavailability, guiding lead optimization .

Q. What are the challenges in scaling up synthesis while maintaining purity?

Critical factors include:

  • Byproduct control : HPLC monitoring (C18 columns, acetonitrile/water gradients) detects impurities like dechlorinated byproducts or ester hydrolysis products .
  • Catalyst selection : Palladium catalysts for cross-coupling steps may require ligand optimization (e.g., XPhos) to minimize metal leaching .

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